molecular formula C8H5BrN2O2 B2928109 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid CAS No. 1638767-41-5

3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Cat. No.: B2928109
CAS No.: 1638767-41-5
M. Wt: 241.044
InChI Key: MXWBPGDEZHOYPM-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a heterocyclic compound that features a bromine atom attached to a pyrrolo[2,3-b]pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The bromine atom may also participate in halogen bonding with target proteins. These interactions can induce conformational changes in the target proteins, affecting their function .

Biochemical Pathways

The specific biochemical pathways affected by 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid are currently unknown . Given the structural similarity of this compound to other pyrrolopyridine derivatives, it may affect pathways involving kinases or other signaling proteins .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and permeability across biological membranes. The presence of the carboxylic acid group may enhance solubility in aqueous environments, while the bromine atom may affect the compound’s distribution and metabolism .

Result of Action

Depending on its targets and mode of action, the compound could potentially influence cell signaling, gene expression, or other cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These include the pH and composition of the biological medium, the presence of other biomolecules, and the temperature. For instance, the compound is recommended to be stored under inert gas at room temperature, suggesting that it may be sensitive to oxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid typically involves the bromination of pyrrolo[2,3-b]pyridine derivatives. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the bromine atom and the carboxylic acid group can affect the compound’s ability to interact with biological targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-3-10-7-4(5)1-2-6(11-7)8(12)13/h1-3H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWBPGDEZHOYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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